molecular formula C5H10N2O B13340746 (3R,5S)-3-Amino-5-methylpyrrolidin-2-one

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one

Katalognummer: B13340746
Molekulargewicht: 114.15 g/mol
InChI-Schlüssel: SWTNSRXCWULTDK-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one: is a chiral compound with significant importance in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidinone ring with an amino group and a methyl substituent, makes it a valuable intermediate in the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a 3-keto-5-methylpyrrolidin-2-one using chiral catalysts or biocatalysts to achieve the desired stereochemistry . The reaction conditions often include mild temperatures and the use of hydrogen gas or other reducing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors to ensure high yield and enantioselectivity . The use of biocatalysts, such as carbonyl reductases, has also been explored for efficient and sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in structural biology .

Medicine: Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .

Wirkmechanismus

The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and modulating biochemical pathways . Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one stands out due to its unique combination of an amino group and a pyrrolidinone ring, which provides distinct reactivity and stereochemistry. This makes it a versatile intermediate in the synthesis of various chiral compounds and pharmaceuticals .

Eigenschaften

Molekularformel

C5H10N2O

Molekulargewicht

114.15 g/mol

IUPAC-Name

(3R,5S)-3-amino-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI-Schlüssel

SWTNSRXCWULTDK-IUYQGCFVSA-N

Isomerische SMILES

C[C@H]1C[C@H](C(=O)N1)N

Kanonische SMILES

CC1CC(C(=O)N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.